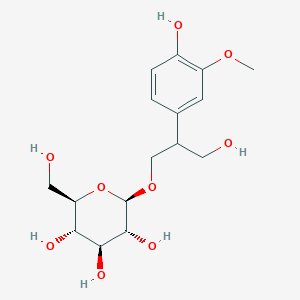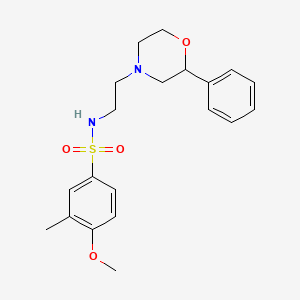![molecular formula C17H13NO B2944888 8-Methoxy-11H-benzo[a]carbazole CAS No. 175660-54-5](/img/structure/B2944888.png)
8-Methoxy-11H-benzo[a]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-11H-benzo[a]carbazole is a chemical compound with the CAS Number: 175660-54-5 . It has a molecular weight of 247.3 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H13NO/c1-19-12-7-9-16-15 (10-12)14-8-6-11-4-2-3-5-13 (11)17 (14)18-16/h2-10,18H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound’s InChI Code is1S/C17H13NO/c1-19-12-7-9-16-15 (10-12)14-8-6-11-4-2-3-5-13 (11)17 (14)18-16/h2-10,18H,1H3 .
Applications De Recherche Scientifique
DNA Binding and Antitumor Activity
The compound 8-methoxy-11H-benzo[a]carbazole has been investigated for its potential as an antitumor drug, particularly focusing on its DNA binding properties. Studies have shown that derivatives of this compound can bind to DNA, albeit with varying affinities. These derivatives, however, mostly do not intercalate into DNA, unlike their 6H- and 7H-pyridocarbazole analogues. The cytotoxicity of these compounds, as measured on L1210 cells in vitro, is significantly lower than that of the 6H- and 7H-pyridocarbazole analogues (Lescot et al., 1986).
Antifungal Activity and Analytical Methods
This compound derivatives have been studied for their antifungal activities. A sensitive and simple high-performance liquid chromatographic (HPLC) method has been developed for the assay of these compounds. The method shows a linear relationship between concentration and UV absorbance, indicating its effectiveness in quantifying these compounds (Segall et al., 2003).
Synthesis for Antitumor and Antiviral Applications
The synthesis of benzo[a]carbazoles, including the 8-methoxy-11H derivative, has been explored for potential applications in antitumor and antiviral treatments. An efficient route for their synthesis via a metalation-cross-coupling sequence has been demonstrated, highlighting their potential in the field of medicinal chemistry (Cai & Snieckus, 2004).
Development of Novel Anticancer Agents
Research on this compound derivatives has led to the development of new anticancer agents. For instance, certain derivatives have shown potent antitumor activities against human cancer cell lines, and some compounds have exhibited remarkable in vitro and in vivo anticancer activity comparable to existing drugs (Wang et al., 2011).
Estrogen Receptor Binding and Tumor Inhibiting Activity
Some 11-alkylbenzo[a]carbazole derivatives, including the 8-methoxy variant, have been synthesized and studied for their binding affinities to the estrogen receptor. These compounds showed varying degrees of estrogenic activity and inhibited the growth of hormone-dependent mammary tumors, suggesting their potential use in breast cancer treatment (von Angerer & Prekajac, 1986).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
Propriétés
IUPAC Name |
8-methoxy-11H-benzo[a]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c1-19-12-7-9-16-15(10-12)14-8-6-11-4-2-3-5-13(11)17(14)18-16/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTPSOOIFFJPBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


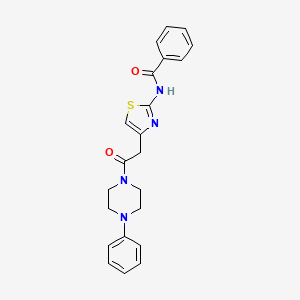
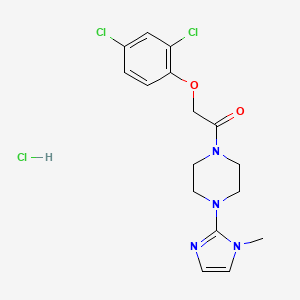


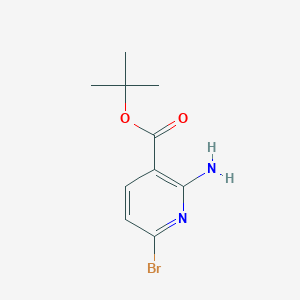




![5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2944822.png)
